Product packaging for (5-Azaspiro[2.4]heptan-4-YL)methanol(Cat. No.:)

(5-Azaspiro[2.4]heptan-4-YL)methanol

Cat. No.: B13048908
M. Wt: 127.18 g/mol
InChI Key: BUNURHHDHHECRY-UHFFFAOYSA-N
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Description

(5-Azaspiro[2.4]heptan-4-YL)methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-4-ylmethanol

InChI

InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2

InChI Key

BUNURHHDHHECRY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC2CO

Origin of Product

United States

The Evolution and Significance of Spirocyclic Scaffolds in Molecular Design

Spirocyclic compounds, characterized by two rings sharing a single common atom, have witnessed a remarkable evolution from niche curiosities to mainstream building blocks in contemporary molecular design. Their inherent three-dimensionality offers a significant departure from the often flat, two-dimensional structures of many traditional pharmacophores. This unique spatial arrangement allows for a more precise and multifaceted interaction with biological targets, such as enzymes and receptors.

The significance of spirocyclic scaffolds lies in their ability to:

Introduce conformational rigidity: By locking the conformation of a molecule, spirocycles reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Enhance structural novelty: The novel three-dimensional shapes of spirocycles provide a rich territory for exploring new chemical space and developing intellectual property. enamine.net

Improve physicochemical properties: The introduction of sp³-rich spirocyclic centers can lead to improved properties such as solubility and metabolic stability, which are crucial for the development of effective therapeutic agents.

The growing interest in these scaffolds is evidenced by the increasing number of publications and patents featuring spirocyclic systems in medicinal chemistry and drug discovery. sigmaaldrich.com

The Azaspiro 2.4 Heptane System: a Privileged Heterocyclic Architecture

Within the broader class of spirocycles, the azaspiro[2.4]heptane system holds a privileged position. This heterocyclic architecture, which combines a cyclopropane (B1198618) ring with a pyrrolidine (B122466) ring, offers a unique blend of rigidity and chemical functionality. The presence of the nitrogen atom in the five-membered ring provides a key handle for further chemical modification and for establishing crucial interactions with biological targets.

The azaspiro[2.4]heptane core is recognized as a valuable intermediate in the synthesis of a variety of biologically active molecules. sigmaaldrich.com For instance, derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid have been identified as crucial intermediates in the preparation of potent inhibitors of the hepatitis C virus (HCV) NS5A protein. sigmaaldrich.comresearchgate.net This highlights the system's importance in the development of antiviral therapies.

The synthesis of the azaspiro[2.4]heptane framework can be achieved through various strategies, including the Dieckmann condensation of appropriate diesters to form the spirocyclic ketone precursor. enamine.netresearchgate.netresearchgate.net This key intermediate can then be further elaborated to introduce diverse functionalities.

Strategic Importance of Spirocyclic Amino Alcohols, Exemplified by 5 Azaspiro 2.4 Heptan 4 Yl Methanol, in Advanced Synthesis

Retrosynthetic Disconnections and Key Transformations for Azaspiro[2.4]heptane Core Formation

Retrosynthetic analysis of the 5-azaspiro[2.4]heptane skeleton suggests several strategic bond disconnections to simplify the target structure into more accessible precursors. The primary approaches focus on either forming the pyrrolidine (B122466) ring onto a pre-existing cyclopropane (B1198618) moiety (intramolecular cyclization) or constructing the spirocyclic system in a single step from acyclic or monocyclic precursors (intermolecular cycloaddition).

Key retrosynthetic disconnections include:

Intramolecular C-N bond formation: This pathway involves disconnecting one of the carbon-nitrogen bonds of the pyrrolidine ring, leading to a linear precursor containing a cyclopropane group and a reactive amine or a group that can be converted to an amine. This forms the basis for various cyclization strategies.

Intramolecular C-C bond formation: Disconnecting a carbon-carbon bond within the pyrrolidine ring, typically adjacent to the nitrogen, can lead to precursors suitable for reactions like the Dieckmann condensation. enamine.netresearchgate.net

Cycloaddition disconnection: A [3+2] disconnection across the pyrrolidine ring breaks the molecule down into a three-atom component (the aza-dipole) and a two-atom component (the dipolarophile), which is typically a methylenecyclopropane (B1220202) derivative. nih.govmdpi.com

These disconnections pave the way for the key transformations discussed in the following sections, including intramolecular cyclizations and intermolecular cycloaddition reactions, which are foundational to the synthesis of these complex spirocycles.

Intramolecular Cyclization Pathways for Pyrrolidine Ring Closure

Approaches via Amine Cyclization on Cyclopropane Derivatives

The formation of the azaspiro[2.4]heptane ring system can be achieved through the intramolecular cyclization involving the ring-opening of a cyclopropane. This strategy often utilizes donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating group and an electron-accepting group. rsc.org This polarization facilitates nucleophilic attack and ring opening.

In a typical synthetic sequence, a precursor would be designed with a nucleophilic amine tethered to a D-A cyclopropane. The cyclopropane is activated, for instance by a Lewis acid, prompting the tethered amine to attack one of the cyclopropyl (B3062369) carbons. This intramolecular attack leads to the cleavage of a C-C bond in the three-membered ring and the simultaneous formation of the five-membered pyrrolidine ring, establishing the spirocyclic core. chemrxiv.org The regioselectivity of the ring opening is a critical factor and is controlled by the electronic nature and position of the substituents on the cyclopropane ring. rsc.org

Dieckmann Condensation Strategies

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings through the intramolecular cyclization of diesters. enamine.netresearchgate.net This method has been successfully applied to the synthesis of spirocyclic pyrrolidines. researchgate.netenamine.net The general approach begins with a cyclic α-amino acid, where the nitrogen is part of the eventual pyrrolidine ring. The amino acid is elaborated into a diester precursor, where one ester functionality is attached to the amino acid's carboxyl group and the other is tethered to the nitrogen atom.

The key step is the base-mediated intramolecular condensation between the two ester groups. This reaction forms a β-keto ester, effectively closing the pyrrolidine ring to yield a spirocyclic dione (B5365651) precursor. Subsequent hydrolysis, decarboxylation, and reduction steps can then be employed to furnish the desired spirocyclic amino alcohols. researchgate.net

Table 1: Example of Dieckmann Condensation for Spirocyclic Pyrrolidine Synthesis

Starting Material Key Reagents Intermediate Product Notes
Cyclic α-amino acid 1. Esterification 2. N-alkylation with an ester-containing group Diester precursor Protects and functionalizes the core amino acid.
Diester precursor Strong base (e.g., NaH, KOtBu) Spirocyclic β-keto ester The core ring-forming Dieckmann condensation step. enamine.net
Spirocyclic β-keto ester Acid, Heat Spirocyclic ketone Hydrolysis and decarboxylation to remove the ester group. researchgate.net

This table provides a generalized pathway. Specific reagents and conditions may vary.

Reductive Cyclization and Spiroannulation

Reductive cyclization, often in the form of an intramolecular reductive amination, provides a direct route to the pyrrolidine ring of the azaspiro[2.4]heptane system. masterorganicchemistry.comorganic-chemistry.org This strategy involves a precursor molecule that contains both a primary amine and a ketone or aldehyde functionality, separated by a suitable carbon chain.

The reaction typically proceeds in one pot. Under mildly acidic conditions, the amine and carbonyl group condense to form a cyclic iminium ion intermediate. This intermediate is not isolated but is immediately reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final saturated heterocyclic product. masterorganicchemistry.comucla.edu A notable example is a reductive cleavage/Horner–Wadsworth–Emmons cascade that facilitates the spirocyclization of isoxazolines bearing a distal β-ketophosphonate, ultimately leading to 1-azaspiro[4.4]nonanes. nih.gov This highlights the power of cascade reactions initiated by a reductive step to build complex spirocyclic frameworks.

Intermolecular Cycloaddition Reactions in Spirocycle Construction

[3+2] Cycloadditions (e.g., Azomethine Ylides, Nitrones)

The [3+2] cycloaddition reaction is one of the most versatile and widely used methods for constructing five-membered heterocyclic rings, including the pyrrolidine core of azaspiro[2.4]heptane derivatives. nih.govmdpi.comnih.gov This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov

Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles that are highly effective in constructing pyrrolidine rings. nih.govresearchgate.net For the synthesis of azaspiro[2.4]heptanes, an azomethine ylide is reacted with a suitable methylenecyclopropane derivative, which serves as the dipolarophile. The azomethine ylides are often generated in situ, for example, from the condensation of an α-amino acid (such as sarcosine) with an aldehyde or ketone (like isatin). mdpi.comnih.gov This multicomponent approach allows for significant molecular diversity in the final spirocyclic products with high regio- and stereoselectivity. nih.govacs.org The reaction efficiently creates the spiro-pyrrolidine core in a single, convergent step. mdpi.comresearchgate.net

Nitrones: Nitrones are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkenes to form isoxazolidine (B1194047) rings. nih.govrsc.org These isoxazolidines are valuable intermediates that can be readily converted to 1,3-amino alcohols via reductive N-O bond cleavage. In the context of azaspiro[2.4]heptane synthesis, a nitrone can be reacted with a methylenecyclopropane. Alternatively, intramolecular cycloaddition of a precursor containing both a nitrone and a tethered alkene can be a highly efficient strategy for constructing complex, fused, and spirocyclic systems. rsc.orgmdpi.comresearchgate.net The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the nature of the substituents on both the nitrone and the alkene. rsc.org

Table 2: Overview of [3+2] Cycloaddition Strategies for Spiro-Pyrrolidine Synthesis

1,3-Dipole Dipolarophile Intermediate Product Final Product (after reduction) Key Features
Azomethine Ylide Methylenecyclopropane Spiro-pyrrolidine Spiro-pyrrolidine Direct formation of the pyrrolidine ring; often a one-pot, multicomponent reaction. mdpi.comnih.gov

This table summarizes the general approach for each 1,3-dipole.

Strain-Release Reactions in Spiro[2.4]heptane Synthesis

Strain-release driven reactions harness the inherent energy of strained ring systems to promote the formation of more complex molecular architectures. This strategy has been effectively employed in the synthesis of spirocyclic compounds.

A notable example is the strain-release driven synthesis of azetidine-containing spirocycles from azabicyclo[1.1.0]butane (ABB) precursors. nih.gov Novel ABB-ketone precursors, synthesized in a single step, undergo electrophile-induced spirocyclization-desilylation reactions to yield a library of new spiro-azetidines with varying substituents and ring sizes. nih.gov The reaction is driven by the relief of the high ring strain of the central bond in the ABB fragment. nih.gov

Similarly, a strain-release-driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls has been developed for the synthesis of azetidine (B1206935) spiro-tetralins. nih.gov This reaction proceeds through an unexpected interrupted Friedel-Crafts mechanism, initially forming a highly complex azabicyclo[2.1.1]hexane scaffold as a single diastereomer. nih.gov This intermediate can then be converted to the final spirocyclic product. nih.gov

The synthesis of spiro[2.4]hepta-4,6-dienes has been extensively reviewed, with methods including the reaction of diazocyclopentadiene with olefins. researchgate.net While not always explicitly a strain-release driven process in its initial conception, the reactivity of the resulting spiro[2.4]heptadiene system is heavily influenced by the strain inherent in the three-membered ring, making it a valuable precursor for further transformations.

Organometallic and Transition Metal-Catalyzed Processes

Palladium catalysis offers a versatile platform for the construction and transformation of spirocyclic systems. While direct palladium-catalyzed spirocyclopropanation is one approach, palladium-catalyzed rearrangements and annulations involving spirocyclopropanes are also powerful synthetic tools.

A palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring has been developed to afford functionalized caprolactams and azepanes in good to excellent yields. nih.govacs.org Mechanistic studies suggest that the reaction is initiated by the oxidative addition of the distal carbon-carbon bond of the cyclopropane ring to the palladium(0) catalyst, with the relief of ring strain being a key driving force. acs.org

Furthermore, a palladium-catalyzed [3+2]-annulation reaction between vinylcyclopropanes and pentafulvenes has been established for the efficient preparation of multisubstituted spiro rsc.orgrsc.orgnona-6,8-dienes. rsc.org This method is highlighted by its interesting regioselectivity. rsc.org

The combination of an intramolecular Mizoroki-Heck reaction and C-H bond activation in a palladium-catalyzed domino process provides an alternative route to spirocyclic scaffolds. nih.gov This cascade involves the formation of a spiropalladacycle intermediate, which can then undergo further reactions to generate the final spirocyclic product. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Reactions for Spirocycle Synthesis This table is interactive and can be sorted by clicking on the headers.

Substrate Catalyst System Product Reaction Type Reference
Piperidones/piperidines with spirocyclopropane Pd(0) Caprolactams/azepanes Ring expansion nih.govacs.org
Vinylcyclopropanes and pentafulvenes Pd(0) Spiro rsc.orgrsc.orgnona-6,8-dienes [3+2]-annulation rsc.org
2-bromoarylamides and vinyl bromides Pd catalyst Spiroindenyl-2-oxindoles Spirocyclization via C-H activation researchgate.net

Rhodium catalysis has proven to be a highly effective method for the synthesis of spirocyclic compounds through various annulation strategies, often involving C-H activation.

A rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes yields spirocyclic enones with high regioselectivity. scispace.com This process can utilize either Cu(OAc)₂ or air as the stoichiometric oxidant. scispace.com A key requirement for the success of this reaction is the presence of a substituent at the 1-position of the alkenyl group. scispace.com

Furthermore, a rhodium(III)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides has been discovered, leading to the efficient synthesis of spirocyclic scaffolds bearing an oxygen-containing spiro carbon in a single step. rsc.orgresearchgate.net This method exhibits a broad substrate scope and good functional group tolerance. rsc.org

Asymmetric spirocyclization has been achieved through a rhodium(III)-catalyzed C-H arylation followed by an axial-to-central chirality transfer. snnu.edu.cn This process generates an atropomerically metastable biaryl intermediate, which then undergoes intramolecular dearomative trapping to form the spirocycle with a high degree of chirality transfer. snnu.edu.cn

Table 4: Rhodium-Catalyzed Annulation for Spirocycle Synthesis This table is interactive and can be sorted by clicking on the headers.

Reactants Catalyst System Product Type Key Features Reference
2-Alkenylphenols and alkynes/enynes Rh(III) with Cu(OAc)₂ or air Spirocyclic enones Dearomatizing, high regioselectivity scispace.com
2-Alkenylphenols and maleimides Rh(III) Spirosuccinimide derivatives [5+1] annulation, broad scope rsc.orgresearchgate.net
Arenes with cyclizable directing group and ortho-quinone diazide Chiral Rh(III) catalyst Chiral spirocycles Asymmetric, axial-to-central chirality transfer snnu.edu.cn

Copper-catalyzed reactions provide an efficient and often more economical alternative for the synthesis of spirocyclic compounds.

A copper-catalyzed cascade silylation-cyclization of 1,6-diynes has been developed for the rapid construction of silyl-functionalized spirocyclic compounds. rsc.org This method allows for the synthesis of a variety of racemic and optically pure spirocyclic oxindole, indanone, quinolinone, and tetralone derivatives in high yields with excellent enantioselectivities. rsc.org

The synthesis of spirocyclic compounds can also be achieved through a copper(I)-catalyzed reaction of ethynyl (B1212043) methylene (B1212753) cyclic carbamates with various nucleophilic reagents. chemrxiv.org This transformation is characterized by its mild reaction conditions, broad functional group tolerance, and extensive substrate scope. chemrxiv.org

A copper(I)-catalyzed 6-endo-dig cycloaddition/internal redox cascade of 1H-indole N-tethered o-alkynylnitroarenes has been described for the efficient synthesis of the pentacyclic C2-spiropseudoindoxyl scaffold. acs.org This protocol offers an atom- and step-economic assembly of this complex motif from readily accessible acyclic precursors under mild reaction conditions. acs.org Additionally, a copper-catalyzed annulation and alkene transposition cascade of alkenols enables a modular preparation of complex spirocyclic ethers. nih.govacs.org

Table 5: Copper(I)-Catalyzed Cyclization for Spirocycle Synthesis This table is interactive and can be sorted by clicking on the headers.

Substrate Catalyst System Product Type Key Features Reference
1,6-Diynes Cu(I) Silyl-functionalized spirocycles Desymmetric silylative-cyclization, high enantioselectivity rsc.org
Ethynyl methylene cyclic carbamates Cu(I) Various spirocyclic compounds Mild conditions, broad scope chemrxiv.org
1H-Indole N-tethered o-alkynylnitroarenes Cu(I) C2-Spiropseudoindoxyls Cascade reaction, atom- and step-economic acs.org
Alkenols Cu(II) acetate (B1210297) with quinoline-pyridone ligand Spirocyclic ethers Annulation-olefin migration sequence nih.govacs.org

Stereocontrol in the Synthesis of Chiral this compound Derivatives

Achieving stereochemical control is a paramount objective in the synthesis of intricate molecules like this compound. The presence of stereocenters in these spirocyclic structures necessitates the use of sophisticated asymmetric synthetic techniques to produce specific stereoisomers. These enantiomerically pure compounds are often critical for their intended biological activities.

Enantioselective Approaches for Spirocyclic Amino Alcohols

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For spirocyclic amino alcohols, this is typically achieved through catalysis or the use of chiral auxiliaries.

Chiral catalysts are instrumental in asymmetric synthesis, offering an efficient route to enantiomerically enriched products. rsc.orgrsc.org Cinchona alkaloids and their derivatives, such as cinchonidine, are particularly versatile and powerful catalysts in a wide array of asymmetric reactions. rsc.orgresearchgate.net These catalysts are known to be effective in creating chiral products with high enantiopurity. researchgate.net

A notable application involves the enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor for spirocyclic structures. mdpi.com This key reaction utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a cinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This method has been successfully applied to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial intermediate for the antiviral drug ledipasvir. mdpi.com The catalytic cycle generates the desired stereochemistry with high fidelity.

The versatility of cinchona-derived primary amine catalysts has been demonstrated in their ability to tackle sterically hindered carbonyl compounds, a challenge for many traditional methods. rsc.org Their application in asymmetric organocatalytic reactions continues to expand, highlighting their importance in modern synthetic chemistry. rsc.org

Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. One of the most successful and widely used chiral auxiliaries is tert-butanesulfinamide (tBS), developed by Ellman. nih.govyale.edu

Ellman's sulfinamide has proven to be exceptionally versatile for the asymmetric synthesis of a broad range of chiral amines. yale.edunih.goviupac.org The general strategy involves the condensation of tert-butanesulfinamide with a ketone or aldehyde to form a tert-butanesulfinyl imine. iupac.org Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, which, after removal of the sulfinyl group, affords the desired chiral amine. iupac.org This methodology has been applied on a large scale in the pharmaceutical industry for the production of numerous drug candidates. yale.edu

A modular protocol for the de novo synthesis of bis-α-chiral amines utilizes tert-butanesulfinamide as the sole chiral source to selectively produce all possible stereoisomers. nih.gov This approach relies on sequential chirality induction and transfer events, highlighting the power of this auxiliary in controlling complex stereochemical outcomes. nih.govnih.gov The synthesis of chiral 1-aza-spiro acs.orgchemrxiv.org-hexanes has also been achieved through a process involving the ring-opening of bicyclobutane derivatives containing chiral sulfinamides derived from Ellman sulfinimines. chemrxiv.org

Catalyst/AuxiliaryTransformationKey FeatureApplication Example
Cinchonidine-derived catalyst Asymmetric allylic alkylationPhase-transfer catalysisSynthesis of (S)-4-methyleneproline scaffold mdpi.com
Ellman's sulfinamide (tBS) Asymmetric amine synthesisFormation of chiral sulfinyl iminesSynthesis of α-branched amines and bis-α-chiral amines nih.goviupac.org

Diastereoselective Syntheses of Spirocyclic Amino Alcohol Frameworks

When a molecule contains multiple stereocenters, the goal is to control the relative stereochemistry between them, leading to the desired diastereomer. This is particularly relevant for complex spirocyclic systems.

The construction of molecules with multiple stereocenters, such as spirocyclic amino alcohols, requires precise control over the synthetic route. acs.org The γ-amino alcohol motif, for instance, is found in many natural products and drugs. rsc.orgresearchgate.net Complementary catalytic diastereoselective methods have been developed to synthesize these structures from the corresponding ketones. rsc.org For example, Ir-catalyzed asymmetric transfer hydrogenation can yield anti-products, while Rh-catalyzed asymmetric hydrogenation can produce syn-products. rsc.org

Biocatalysis offers another powerful approach for the stereoselective synthesis of chiral alcohols and amino acids. nih.govnih.gov Microorganisms and their enzymes can perform transformations with high chemo-, regio-, and enantioselectivities. nih.gov For instance, the synthesis of bichiral amino alcohols from diketones has been achieved using a dual-enzyme cascade system, demonstrating high chemo- and stereoselectivity. nih.gov This biocatalytic difunctionalization provides access to high-value (R)-enantiomers. nih.gov

A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations has been shown to be a modular and general method for accessing diverse substituted amino alcohols. nih.gov This radical-based method simplifies complex synthetic pathways. nih.gov

MethodSubstrateProduct StereochemistryCatalyst/Enzyme
Asymmetric Transfer Hydrogenationγ-Amino ketoneanti-γ-Amino alcoholIridium catalyst rsc.org
Asymmetric Hydrogenationγ-Amino ketonesyn-γ-Amino alcoholRhodium catalyst rsc.org
Dual-Enzyme CascadeDiketone(R,R)-Amino alcoholPvDAPDH & ADH nih.gov
Electrocatalytic DecarboxylationSerine-derived acidEnantiopure amino alcoholsNot specified nih.gov

Chirality transfer is an elegant strategy where an existing chiral element in a molecule dictates the stereochemistry of a newly formed chiral center or axis. This can be particularly effective in the synthesis of spirocyclic compounds. nih.gov

The asymmetric construction of chiral spiroenones bearing both axial and spiro-central chirality has been achieved through a central-to-spiro chirality transfer and a central-to-axial chirality conversion from chiral 2,3-diarylbenzoindolines. nih.gov Mechanistic studies suggest that hydrogen bonds play a crucial role in this process, enabling the simultaneous control of both spiro-central and axial chirality in a single operation. nih.gov

Another example involves the transfer of axial chirality from enantiomerically enriched borylalkylidenecycloalkanes to point chirality in the synthesis of spirocyclic compounds. researchgate.net This method has been demonstrated through various reactions, including cyclopropanation and epoxidation, with a notable lack of erosion of the enantiomeric excess during the chirality transfer. researchgate.net The introduction of axial chirality at a spiro carbon atom has also been a key feature in the synthesis of novel chiral macrocyclic polyimines. rsc.org

Multi-Component Reactions for Structural Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgresearchgate.net This approach offers significant advantages over traditional linear syntheses by increasing efficiency, reducing waste, and allowing for the rapid generation of molecular diversity. frontiersin.org The principles of MCRs are highly applicable to the synthesis of intricate scaffolds like spirocyclic amino alcohols.

While a direct multi-component synthesis of this compound is not extensively documented, the literature on MCRs for analogous spirocyclic systems provides a conceptual framework. For instance, the Passerini and Ugi reactions are classic examples of MCRs that are adept at creating peptide-like structures and could be envisioned as a starting point for generating precursors to spirocyclic amino alcohols. researchgate.net

The generation of spirocyclic frameworks often involves the strategic use of bifunctional starting materials in MCRs. For example, a four-component reaction (4CR) involving an aldehyde, malononitrile, a hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) has been used to synthesize dihydropyrano[2,3-c]pyrazoles, showcasing the ability of MCRs to build fused and spirocyclic systems. frontiersin.org Another approach involves the use of isatin (B1672199) in MCRs to produce a wide array of spiro-fused heterocyclic scaffolds. frontiersin.org

Furthermore, five-component reactions (5CRs) represent an even higher level of convergence in synthesis, although they are less common due to the increased complexity and potential for side reactions. nih.gov Nevertheless, pseudo-5CRs have been successfully employed to create complex structures like bis-1H-indazolo[1,2-b]phthalazinetriones. nih.gov These examples underscore the potential of MCRs to construct the core of this compound or its analogs, likely through a carefully designed sequence involving a proline derivative or a related nitrogen-containing heterocycle. The key would be the selection of components that can assemble the azaspirocyclic core and introduce the necessary hydroxymethyl functionality, or a precursor group that can be readily converted to it.

Multi-Component Reaction Type Reactants Product Type Potential Relevance
Ugi 4-Component ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamideGeneration of a functionalized amino acid precursor that could be cyclized to form a spirocyclic lactam.
Passerini 3-Component ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamideSynthesis of a key intermediate that could be further elaborated to a spirocyclic amino alcohol.
Isatin-based MCRsIsatin, Active Methylene Compound, etc.Spiro-oxindolesDemonstrates the feasibility of constructing spirocycles containing a nitrogen atom via MCRs.

Scalable and Efficient Synthetic Protocols for this compound Production

The development of scalable and efficient synthetic routes is crucial for the practical application of complex molecules in areas such as pharmaceuticals. While specific large-scale production details for this compound are not widely published, protocols for the synthesis of its carboxylic acid precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, offer valuable insights. This precursor is a key intermediate in the synthesis of antiviral agents like ledipasvir. mdpi.com

A common strategy for constructing the 5-azaspiro[2.4]heptane core involves the modification of a proline derivative. One patented method starts from 4-hydroxyproline, which is first oxidized to the corresponding ketone. google.com A Wittig reaction or similar olefination then introduces an exocyclic methylene group, which is subsequently cyclopropanated using a Simmons-Smith type reaction to form the spirocyclic system. google.com The carboxylic acid can then be reduced to the target alcohol, this compound, using standard reducing agents.

An enantioselective synthesis of the carboxylic acid precursor has also been reported, starting from an imine analog of glycine. mdpi.com This approach utilizes a phase-transfer catalyzed double allylic alkylation to introduce the key functionalities, followed by a series of transformations including cyclopropanation and deprotection steps. mdpi.com

Below is a table summarizing a synthetic sequence for a key precursor, highlighting the scalability of the process.

Step Reactant(s) Reagent(s) Solvent(s) Temperature Yield Reference
Boc Protection(S)-4-methyleneproline derivativeBoc₂O, Et₃N, DMAPCH₂Cl₂Room Temp85% mdpi.com
Ester SaponificationBoc-protected esterKOHMeOH, THF, H₂ORoom Temp78% mdpi.com
Cyclopropanation (Simmons-Smith)4-methylene-proline derivativeEt₂Zn, CH₂I₂Not specifiedNot specifiedNot specified google.com
Final Deprotection/IsolationProtected spirocycleHCltert-butyl methyl ether, H₂ONot specified83% mdpi.com

Selective Derivatization of the Primary Alcohol Moiety

The primary alcohol in this compound serves as a key handle for introducing a variety of functional groups through well-established reactions.

Esterification of the primary alcohol can be achieved under standard conditions. For instance, reaction with an appropriate acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. While specific examples for this compound are not prevalent in the searched literature, the esterification of similar scaffolds is a common transformation. For example, the benzyl (B1604629) ester derivative of a related spirocyclic compound was synthesized by reacting it with benzyl bromide in the presence of cesium carbonate in DMF. mdpi.com

Etherification provides another route to modify the alcohol group. This can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions This table is illustrative and based on general organic chemistry principles, as specific examples for the title compound were not found in the provided search results.

Reaction TypeReagentsProduct
EsterificationAcyl chloride, Pyridine(5-Azaspiro[2.4]heptan-4-YL)methyl ester
EtherificationSodium hydride, Alkyl halide5-(Alkoxymethyl)-5-azaspiro[2.4]heptane

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. organicchemistrydata.org The choice of reagent determines the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, (5-Azaspiro[2.4]heptan-4-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would oxidize the alcohol to the carboxylic acid, 5-Azaspiro[2.4]heptane-4-carboxylic acid. The oxidation of methanol (B129727) itself is a well-studied process, often catalyzed by metal oxides, and can lead to products like formaldehyde. lehigh.edu While direct oxidation studies on this compound were not found, the oxidation of methanol can be initiated by reactive oxygen species. nih.gov

Reduction of the primary alcohol is not a typical transformation as it is already in a reduced state. However, the broader concept of reduction can be applied to other functional groups that might be introduced into the molecule.

Table 2: Potential Oxidation Products of this compound This table is based on general principles of alcohol oxidation.

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)(5-Azaspiro[2.4]heptan-4-yl)carbaldehyde
Potassium permanganate (KMnO4)5-Azaspiro[2.4]heptane-4-carboxylic acid

Selective Functionalization at the Spirocyclic Amine Center

The secondary amine of the azaspiro[2.4]heptane ring offers a site for a variety of functionalization reactions, enabling the synthesis of diverse derivatives.

N-acylation of the spirocyclic amine is a straightforward method to introduce an acyl group, forming an amide. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This transformation is fundamental in the synthesis of many biologically active molecules. For instance, the N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of the antiviral drug ledipasvir. mdpi.com

The secondary amine and the adjacent primary alcohol can be utilized in concert to construct various nitrogen-containing heterocycles.

Spirocarbamates: Reaction with phosgene (B1210022) or a phosgene equivalent, followed by intramolecular cyclization, can lead to the formation of a spiro-oxazolidinone, which is a type of spirocarbamate.

Oxazolidinones: The formation of an oxazolidinone ring involves the reaction of the amino alcohol with a carbonylating agent.

Thiazolidinones: While the synthesis of thiazolidinones typically involves a reaction between an amine, a carbonyl compound, and a thiol, the amino alcohol of the title compound could potentially be modified to participate in such a reaction. nih.gov For example, conversion of the alcohol to a leaving group could be followed by reaction with a thiourea (B124793) derivative.

The formation of such heterocyclic systems is a common strategy in medicinal chemistry to create conformationally constrained molecules. beilstein-journals.org

Ring Expansion and Contraction Reactions of the Azaspiro[2.4]heptane System

The azaspiro[2.4]heptane framework can potentially undergo ring expansion or contraction reactions, although these are generally less common than functional group transformations. wikipedia.org Such reactions often proceed through carbocation intermediates or photochemical rearrangements. yale.educhemistrysteps.comyoutube.com

Ring Expansion: A Tiffeneau-Demjanov type rearrangement could theoretically expand the five-membered pyrrolidine ring. wikipedia.org This would involve diazotization of an exocyclic aminomethyl group, which is not present in the parent compound but could be synthesized. Another possibility is the expansion of the cyclopropane ring, for instance, through a Buchner-type reaction if an appropriate precursor were prepared. wikipedia.org

Ring Contraction: Ring contraction could be envisioned under specific conditions, for example, through a Favorskii-type rearrangement of an α-halo ketone derivative. chemistrysteps.com Photolysis of a diazo ketone derived from a related spirocyclic ketone has been shown to lead to ring-contracted products. yale.edu These reactions are often driven by the release of ring strain or the formation of a more stable carbocation. youtube.com

It's important to note that these ring expansion and contraction reactions are speculative for the title compound and would require significant synthetic manipulation to generate the necessary precursors.

Mechanistic Investigations of Key Transformations

The strategic positioning of the hydroxymethyl group adjacent to the spirocyclic core and the nitrogen atom within the pyrrolidine ring dictates the regioselectivity and stereoselectivity of many of its reactions. Mechanistic investigations are crucial for understanding and predicting the outcomes of these transformations, enabling the rational design of synthetic routes to novel derivatives with potential applications in medicinal chemistry and materials science.

The elucidation of reaction pathways for this compound and its derivatives often involves a combination of experimental and computational methods. Key transformations typically revolve around the reactivity of the secondary amine and the primary alcohol.

N-Functionalization Reactions: The secondary amine of the 5-azaspiro[2.4]heptane core is a common site for functionalization. Reactions such as N-alkylation, N-acylation, and N-arylation are fundamental transformations. The pathways for these reactions are generally well-understood, proceeding through standard nucleophilic substitution or addition-elimination mechanisms. For instance, N-acylation with an acyl chloride would proceed via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion.

O-Functionalization and Oxidation of the Hydroxymethyl Group: The primary alcohol offers a versatile handle for a variety of transformations. Oxidation to the corresponding aldehyde or carboxylic acid can be achieved using a range of standard oxidizing agents. The choice of reagent can influence the reaction pathway and selectivity. For example, Swern oxidation or the use of Dess-Martin periodinane would proceed through distinct intermediates to yield the aldehyde, minimizing over-oxidation to the carboxylic acid.

Table 1: Predicted Reaction Pathways for Functional Group Transformations

Transformation Reagents and Conditions Predicted Intermediate(s) Mechanism Type
N-Boc Protection (Boc)₂O, Et₃N, CH₂Cl₂ Isocyanate or mixed anhydride Nucleophilic Acyl Substitution
O-Silylation TBDMSCl, Imidazole, DMF Silyloxonium ion Nucleophilic Substitution
Oxidation to Aldehyde PCC, CH₂Cl₂ Chromate ester Oxidation

This table presents predicted pathways based on established organic chemistry principles, as direct experimental studies on this compound are not extensively documented in the literature.

A critical aspect of the chemistry of chiral molecules like this compound is the control of stereochemistry during reactions. Transition state analysis, often performed using computational chemistry, is instrumental in understanding the origins of stereoselectivity.

For reactions involving the creation of a new stereocenter, the relative energies of the diastereomeric transition states determine the stereochemical outcome. For example, in the case of an asymmetric reduction of a ketone derivative of the spirocycle, the approach of the hydride reagent can be directed by the existing stereochemistry of the spirocyclic framework.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the geometries and energies of the transition states. These calculations can reveal the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over another, thus explaining the observed stereoselectivity.

In the context of related azaspiro[2.4]heptane systems used in the synthesis of biologically active molecules, such as ledipasvir, the stereochemical integrity of the spirocyclic core is paramount. While specific transition state analyses for reactions of this compound are not yet published, studies on analogous proline derivatives suggest that the rigid spirocyclic structure can exert significant stereocontrol. For instance, in reactions at a position alpha to the nitrogen, the cyclopropane ring can effectively shield one face of the molecule, directing incoming reagents to the opposite face.

Table 2: Factors Influencing Transition State Stability in Stereoselective Reactions

Influencing Factor Description Predicted Effect on this compound
Steric Hindrance The bulky spirocyclic framework can block one face of the reacting center. Favors attack from the less hindered face, leading to high diastereoselectivity.
Torsional Strain Strain arising from eclipsing interactions in the transition state. The transition state with lower torsional strain will be favored.
Electronic Effects The electron-donating or -withdrawing nature of substituents can influence the electronic character of the transition state. The nitrogen lone pair and the hydroxyl group can participate in stabilizing or destabilizing interactions.

This table outlines general principles of transition state analysis as they would apply to the target molecule, pending specific experimental and computational studies.

Conformational and Stereochemical Aspects of 5 Azaspiro 2.4 Heptan 4 Yl Methanol and Its Derivatives

Conformational Analysis of the Spiro[2.4]heptane Ring System

The spiro[2.4]heptane framework is characterized by the fusion of a three-membered and a five-membered ring at a single quaternary carbon atom. This arrangement imposes significant geometric constraints that dictate the conformational landscape of the molecule.

Ring Strain and Puckering Analysis

The stability of cycloalkanes is significantly influenced by ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com The spiro[2.4]heptane system inherently possesses considerable strain due to the fusion of two small rings.

Cyclopropane (B1198618) Ring: The three-membered ring is forced into a planar conformation with C-C-C bond angles of approximately 60°, a severe deviation from the ideal tetrahedral angle of 109.5°. This results in substantial angle strain. Furthermore, the C-H bonds on adjacent carbons are fully eclipsed, contributing to high torsional strain.

Cyclopentane (B165970) Ring: In contrast to the rigid cyclopropane, the five-membered ring is flexible. biomedres.us If it were planar, it would have minimal angle strain (internal angles of a regular pentagon are 108°), but it would suffer from significant torsional strain due to ten pairs of eclipsing C-H bonds. chemistrysteps.com To alleviate this torsional strain, the cyclopentane portion of the spiro[2.4]heptane system adopts non-planar, puckered conformations. libretexts.org The most common conformations are the 'envelope' (with four atoms in a plane and one out of the plane) and the 'half-chair' (with three atoms in a plane and two displaced on opposite sides). researchgate.net This puckering reduces the eclipsing interactions between adjacent hydrogens at the cost of a slight increase in angle strain. chemistrysteps.comlibretexts.org The process of interconversion between these puckered forms is known as pseudorotation. biomedres.us

The total ring strain in the parent spiro[2.4]heptane is a composite of the high strain in the cyclopropane ring and the moderate strain in the puckered cyclopentane ring.

Ring SystemPrimary Strain TypeCommon ConformationApproximate Ring Strain (kJ/mol)
CyclopropaneAngle Strain, Torsional StrainPlanar~115
CyclobutaneAngle Strain, Torsional StrainPuckered/Butterfly~110
CyclopentaneTorsional StrainEnvelope/Half-Chair~26
CyclohexaneMinimalChair~0

This table provides a comparative overview of ring strain in various cycloalkanes. Data sourced from general organic chemistry principles. chemistrysteps.comlibretexts.org

Influence of Substituents on Conformation

The introduction of a nitrogen atom at the 5-position (forming an azacyclopentane ring) and a hydroxymethyl group at the 4-position significantly influences the conformational preferences of the five-membered ring.

Nitrogen Atom: The presence of the nitrogen atom in the ring can alter bond lengths and angles compared to the all-carbon cyclopentane. Furthermore, if the nitrogen is substituted (e.g., N-alkylation), the steric bulk of the substituent will have a pronounced effect on the conformational equilibrium, favoring puckered forms where the substituent occupies a pseudo-equatorial position to minimize steric hindrance.

Hydroxymethyl Group: The (CH₂OH) group at the C4 position is sterically demanding. Its preferred orientation will be one that minimizes steric clashes with the adjacent cyclopropane ring and other substituents on the five-membered ring. In the puckered conformations of the azacyclopentane ring, the hydroxymethyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformers is dictated by the steric and electronic interactions with the rest of the molecule. For instance, bulky substituents generally favor the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Chiral Properties and Stereoisomerism

Stereoisomers are compounds that have the same connectivity but differ in the spatial arrangement of their atoms. libretexts.org The structure of (5-Azaspiro[2.4]heptan-4-YL)methanol allows for multiple elements of chirality.

Assessment of Central and Axial Chirality

Chirality in this molecule arises from two primary sources: chiral centers (point chirality) and the spirocyclic nature of the core (axial chirality).

Central Chirality: The carbon atom at position 4 (C4), which is bonded to a hydrogen, the hydroxymethyl group, the nitrogen atom (C5), and the spiro carbon (C-spiro), is a stereocenter or chiral center. This is because it is attached to four different groups. The arrangement of these groups in a tetrahedral geometry can exist in two non-superimposable mirror-image forms, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Axial Chirality: Spiro compounds can exhibit axial chirality when the rings are appropriately substituted, preventing the molecule from being superimposable on its mirror image. youtube.com Even if the individual rings are not chiral, the rigid, perpendicular arrangement of the two rings around the central spiro atom can create a chiral axis. stackexchange.com For a spiro compound to be chiral, it must lack a plane of symmetry and a center of inversion. stackexchange.com The substitution pattern on the azacyclopentane ring of this compound breaks the potential symmetry of the parent spiro[2.4]heptane, making the entire molecule chiral. The chirality is defined along the axis passing through the bonds connecting the spiro carbon to the atoms in each ring.

Diastereomeric and Enantiomeric Relationships

The presence of at least one chiral center (C4) means that this compound exists as a pair of enantiomers: (4R)-(5-Azaspiro[2.4]heptan-4-YL)methanol and (4S)-(5-Azaspiro[2.4]heptan-4-YL)methanol. These are non-superimposable mirror images of each other. libretexts.org

When additional stereocenters are introduced through substitution on the azaspiro ring, the number of possible stereoisomers increases, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For a molecule with 'n' distinct chiral centers, the maximum number of possible stereoisomers is 2ⁿ. khanacademy.org

For example, if a substituent were added at the C6 position, creating another chiral center, the molecule would have two chiral centers (C4 and C6). This would result in a maximum of 2² = 4 possible stereoisomers. These would exist as two pairs of enantiomers, where the relationship between a member of one pair and a member of the other pair is diastereomeric.

RelationshipDefinitionExample with two stereocenters (e.g., 4R, 6R)
Enantiomers Stereoisomers that are non-superimposable mirror images.The enantiomer of (4R, 6R) is (4S, 6S).
Diastereomers Stereoisomers that are not mirror images of each other.The diastereomers of (4R, 6R) are (4R, 6S) and (4S, 6R).

Spectroscopic and Diffraction-Based Structural Elucidation

The precise three-dimensional structure, including the conformation of the rings and the relative stereochemistry of the substituents, is determined using a combination of spectroscopic and diffraction techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation in solution. chemrxiv.org

¹H NMR: The chemical shifts, coupling constants (J-values), and through-space interactions (observed in NOESY experiments) provide detailed information. Coupling constants between protons on the azacyclopentane ring can help determine their dihedral angles via the Karplus equation, thus defining the ring's pucker. NOESY can reveal which protons are close to each other in space, helping to assign relative stereochemistry (e.g., cis vs. trans) and distinguish between pseudo-axial and pseudo-equatorial positions.

¹³C NMR: The number of distinct signals indicates the molecular symmetry, while the chemical shifts are characteristic of the electronic environment of each carbon atom.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state. mdpi.com This technique maps the electron density to determine the precise atomic coordinates, yielding unambiguous data on bond lengths, bond angles, and torsional angles. This allows for the direct visualization of the ring conformation, the relative and absolute stereochemistry of all chiral centers, and the intermolecular interactions within the crystal lattice. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the stereochemistry of complex molecules like this compound. Techniques such as 2D NMR, including COSY, HSQC, HMBC, and NOESY/ROESY, are indispensable for assigning the relative and absolute configurations of chiral centers within the spirocyclic framework.

While specific NMR data for this compound is not extensively available in published literature, the analysis of closely related compounds provides significant insight into the methodologies used. For instance, detailed NMR studies have been performed on derivatives such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov In the ¹H NMR spectrum of this analog, the presence of rotamers due to the hindered rotation around the N-Boc amide bond is observed, leading to a mixture of conformers in solution. nih.gov This is a common feature in N-acylated proline derivatives. nih.gov

The assignment of protons and carbons in the spirocyclic system relies on a combination of 1D and 2D NMR experiments. For example, in the case of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the following spectral data were reported in CDCl₃:

ProtonChemical Shift (ppm)
4.50 (m), 4.39 (m, minor rotamer)
3.40-3.39 (m)
2.29 (m)
1.95 (m)
Cyclopropyl (B3062369) H0.61 (m)
Boc-CH₃1.48 (s, minor rotamer), 1.44 (s)
CarbonChemical Shift (ppm)
C=O (acid)178.6, 176.1 (minor rotamer)
C=O (Boc)155.8 (minor rotamer), 154.0
C(CH₃)₃81.1 (minor rotamer), 80.5
59.5
54.4 (minor rotamer), 53.7
39.0, 37.2 (minor rotamer)
20.7 (minor rotamer), 20.2
C(CH₃)₃28.5, 28.4 (minor rotamer)
Cyclopropyl C13.2 (minor rotamer), 11.8, 9.4, 8.0 (minor rotamer)
Data from Palma, A. et al. (2020) nih.gov

Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly crucial for determining the relative stereochemistry by identifying protons that are close in space. For proline analogs, NOE correlations between Hα and Hδ protons can help to distinguish between cis and trans isomers of the N-acyl group. nih.gov The stereochemical assignment of the substituents on the pyrrolidine (B122466) ring can be further confirmed by observing NOE cross-peaks between these substituents and the protons of the spiro-fused cyclopropane ring.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional structure of the molecule in the crystalline state.

For the class of 5-azaspiro[2.4]heptane derivatives, obtaining single crystals suitable for X-ray diffraction can be challenging but is essential for unequivocal structural proof. While specific crystallographic data for this compound is not publicly available, studies on related proline analogs highlight the importance of this technique. For instance, the crystal structures of various 4-substituted prolines have been determined to understand their conformational preferences. nih.gov These studies reveal that the pyrrolidine ring in proline and its derivatives is not planar and can adopt different puckered conformations, often described as "endo" or "exo". The specific pucker is influenced by the nature and stereochemistry of the substituents.

In the solid state, the conformation of this compound would be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyrrolidine ring. These interactions play a significant role in the packing of the molecules in the crystal lattice. The analysis of crystal structures of related azaspirocyclic compounds often reveals complex hydrogen-bonding networks that define the supramolecular architecture. The determination of the crystal structure of this compound or its derivatives would provide invaluable information on its preferred solid-state conformation and the specific intermolecular interactions that stabilize the crystal packing.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the conformational and stereochemical aspects of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometry of molecules and calculating their relative energies. For a flexible molecule like this compound, DFT calculations can be employed to explore the potential energy surface and identify the most stable conformations. By systematically varying the torsional angles of the rotatable bonds, a conformational search can be performed to locate all low-energy minima.

The relative energies of different stereoisomers and conformers can be calculated to predict their relative populations at a given temperature. For example, DFT calculations can be used to determine the energy difference between diastereomers, which can be correlated with their experimentally observed ratios. In studies of similar spirocyclic systems, DFT calculations have been successfully used to rationalize the stereochemical outcome of reactions.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the conformational landscape of this compound in solution by simulating the movements of the atoms over time. This approach allows for the exploration of a much wider range of conformations than might be accessible through static DFT calculations alone.

By performing MD simulations in a solvent box (e.g., water), the influence of the solvent on the conformational preferences of the molecule can be explicitly taken into account. The trajectories from MD simulations can be analyzed to identify the most populated conformational states and the transitions between them. This information is particularly valuable for understanding the dynamic behavior of the molecule, which can be important for its interaction with biological targets.

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to aid in structure elucidation and stereochemical assignment. Using the optimized geometries obtained from DFT calculations, it is possible to predict NMR chemical shifts (¹H and ¹³C) and coupling constants.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. By calculating the NMR parameters for all possible stereoisomers of this compound, the calculated spectra can be compared with the experimental spectra to determine the correct stereochemistry. This combined experimental and computational approach is a powerful strategy for the structural characterization of complex organic molecules.

Role of 5 Azaspiro 2.4 Heptan 4 Yl Methanol As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

(5-Azaspiro[2.4]heptan-4-YL)methanol serves as a crucial starting material for the synthesis of more elaborate molecular architectures. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for sequential or orthogonal chemical modifications. This dual reactivity is instrumental in building molecular complexity.

A prominent example of its application is in the synthesis of antiviral agents. The closely related derivative, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the industrial synthesis of Ledipasvir. cam.ac.ukmdpi.com Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. cam.ac.uk The synthesis of this key intermediate often starts from 4-substituted proline derivatives, highlighting the role of the azaspiro[2.4]heptane core as a constrained proline analogue. cam.ac.ukmdpi.com

The general synthetic utility of the 5-azaspiro[2.4]heptane framework is further demonstrated by its use in the preparation of potent orexin (B13118510) receptor antagonists. acs.org Starting from a 4,4-disubstituted piperidine (B6355638) series, researchers developed a novel class of 5-azaspiro[2.4]heptane dual orexin 1 and orexin 2 receptor antagonists. acs.org This underscores the value of this scaffold as a precursor for generating new chemical entities with significant biological activity.

PrecursorSynthetic TargetTherapeutic Area
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidLedipasvirAntiviral (Hepatitis C) cam.ac.ukmdpi.com
5-Azaspiro[2.4]heptane derivativesDual Orexin Receptor AntagonistsNeurology

Chiral Building Block in Asymmetric Organic Synthesis

The presence of stereocenters in this compound makes it a valuable chiral building block for asymmetric synthesis. The controlled synthesis of specific enantiomers of this compound and its derivatives allows for the stereoselective construction of target molecules, which is critical for their biological activity and safety profiles.

The synthesis of enantiomerically pure 5-azaspiro[2.4]heptane derivatives has been achieved through various methods, including the use of chiral catalysts. For instance, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been described. cam.ac.uk This method employs a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. cam.ac.uk

Another approach involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving enantioselectivities of up to 98.7% ee. nih.gov This provides a key intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a component of certain quinolone antibacterial agents. nih.gov The ability to synthesize these chiral building blocks with high enantiomeric purity is a testament to the advances in asymmetric catalysis and their importance in medicinal chemistry.

Synthetic MethodChiral Catalyst/AuxiliaryProductEnantiomeric Excess (ee)
One-pot double allylic alkylationChinchonidine-derived catalyst(S)-4-methyleneproline scaffoldNot specified cam.ac.uk
Asymmetric hydrogenation[RuCl(benzene)(S)-SunPhos]Cl(S)-7-amino-5-azaspiro[2.4]heptane intermediateUp to 98.7% nih.gov

Scaffold for Diversification and Library Synthesis

The rigid 5-azaspiro[2.4]heptane core is an excellent scaffold for diversity-oriented synthesis (DOS) and the construction of compound libraries for high-throughput screening. Its three-dimensional nature allows for the projection of functional groups into different vectors of chemical space, a desirable feature for exploring interactions with biological targets. tandfonline.com

A divergent synthesis strategy has been employed to create a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes from a single precursor, demonstrating the utility of spirocyclic scaffolds in generating molecular diversity. While not the specific azaspiro[2.4]heptane ring system, this work illustrates the principle of using spirocyclic cores for library synthesis. The strategy involved the separation of diastereomers, elaboration with different reagents, and diversification of a nitrogen atom to generate a 162-member library.

Furthermore, a multicomponent condensation reaction has been developed for the rapid synthesis of ω-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic 5-azaspiro-alkanes, including 5-azaspiro[2.4]heptanes. asinex.comebrary.net This approach provides a facile route to functionalized pyrrolidines that are highly relevant for chemistry-driven drug discovery. asinex.comebrary.net The ability to readily generate a variety of derivatives from a common scaffold is a hallmark of a good building block for library synthesis.

Contributions to Fragment-Based Drug Discovery and Medicinal Chemistry

The unique structural features of this compound and its analogues make them highly valuable in the fields of fragment-based drug discovery (FBDD) and medicinal chemistry.

In recent years, there has been a significant push in drug discovery to move away from flat, aromatic compounds and towards more three-dimensional molecules. Molecules with a higher fraction of sp³-hybridized carbon atoms (Fsp³) are believed to have a higher probability of success in clinical development. cam.ac.uk Spirocyclic compounds, by their very nature, are rich in sp³ centers and possess a defined three-dimensional geometry. tandfonline.comnih.gov

The 5-azaspiro[2.4]heptane scaffold is an excellent example of a fragment that can be used to explore three-dimensional chemical space. tandfonline.com The fusion of a cyclopropane (B1198618) and a pyrrolidine (B122466) ring creates a rigid structure that orients substituents in well-defined spatial arrangements. This is in stark contrast to more flexible aliphatic chains or flat aromatic rings. The incorporation of such spirocyclic fragments into screening libraries can lead to the identification of novel hits with improved physicochemical properties and better binding efficiencies. nih.gov While a dedicated fragment library enriched with spirocycles has been noted as a desirable but under-reported area, the synthetic accessibility of scaffolds like this compound makes them prime candidates for inclusion in next-generation fragment libraries. tandfonline.comnih.gov

This compound and its carboxylic acid counterpart can be considered constrained analogues of proline, a non-natural amino acid. cam.ac.ukmdpi.comnih.gov The incorporation of proline and its analogues into peptides is a well-established strategy for modulating their conformation and biological activity. sigmaaldrich.com The rigid pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone, often inducing turns and other secondary structures.

The spirocyclic nature of the 5-azaspiro[2.4]heptane system introduces even greater conformational constraint than proline itself. acs.org This can be a powerful tool for designing peptidomimetics with enhanced stability, receptor affinity, and selectivity. asinex.com By replacing a natural amino acid with a spirocyclic proline analogue, it is possible to lock the peptide into a bioactive conformation, thereby increasing its potency. sigmaaldrich.comacs.org

Spirocyclic lactams have been designed as β-turn mimetics, and while these are different ring systems, they illustrate the principle of using spirocycles to enforce specific peptide conformations. sigmaaldrich.com The rigid framework of this compound-derived amino acids can be used to orient key pharmacophoric groups in a spatially defined manner, making them valuable tools for the rational design of peptide-based drugs. asinex.com

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